e-64

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

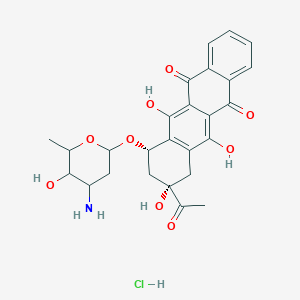

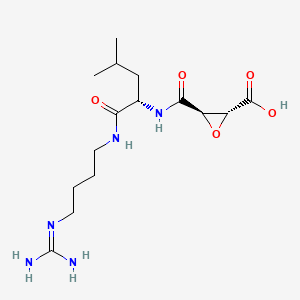

E-64 est un inhibiteur puissant et irréversible des protéases à cystéine. Il a été isolé pour la première fois du champignon Aspergillus japonicus en 1978. Le composé est connu pour sa capacité à inhiber une large gamme de protéases à cystéine, y compris la papaïne, la cathepsine B, la cathepsine L, la calpaïne et la staphopaïne . This compound se caractérise par sa faible toxicité et son mécanisme d'action efficace, ce qui en fait un modèle potentiel pour le développement de médicaments pour traiter les maladies où les niveaux élevés de protéases à cystéine sont la cause principale .

Méthodes De Préparation

E-64 peut être synthétisé par des méthodes naturelles et synthétiques. La méthode naturelle implique l'isolement du composé d'Aspergillus japonicus. La voie synthétique implique la préparation d'this compound par couplage d'un groupe acide trans-époxysuccinique à un dipeptide modifié. Le processus de synthèse comprend la formation d'une liaison thioéther entre le groupe trans-époxysuccinyl d'this compound et le groupe thiol actif des protéases à cystéine . Les méthodes de production industrielle impliquent généralement des procédés de fermentation à grande échelle pour cultiver Aspergillus japonicus, suivis de l'extraction et de la purification d'this compound .

Analyse Des Réactions Chimiques

E-64 subit plusieurs types de réactions chimiques, notamment la substitution nucléophile et l'hydrolyse. La partie active du composé, le groupe trans-époxysuccinyl, réagit avec le groupe thiol des protéases à cystéine pour former une liaison thioéther covalente . La digestion par la pronase E clive this compound en trois composants : la L-leucine, l'agmatine et l'acide L-trans-succinique . Les réactifs couramment utilisés dans ces réactions comprennent la pronase E et l'acide chlorhydrique. Les principaux produits formés à partir de ces réactions sont les composants individuels d'this compound, qui peuvent être isolés sous forme cristalline .

Applications De Recherche Scientifique

E-64 a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé comme inhibiteur spécifique des protéases à cystéine dans divers dosages biochimiques . En biologie, this compound est utilisé pour étudier le rôle des protéases à cystéine dans les processus cellulaires tels que l'autophagie et l'apoptose . En médecine, this compound a montré un potentiel dans le traitement des maladies caractérisées par une activité excessive de protéases à cystéine, telles que le cancer et les infections parasitaires . De plus, this compound est utilisé dans l'industrie pour le développement d'inhibiteurs de protéases et comme outil pour étudier la fonction des protéases .

Mécanisme d'action

Le mécanisme d'action d'this compound implique la fixation covalente du composé à la cystéine du site actif des protéases à cystéine. Cela se produit par une attaque nucléophile du groupe thiol de la cystéine sur le C2 de l'époxyde dans this compound . Cette formation de liaison covalente entraîne l'inhibition irréversible de l'activité de la protéase. This compound cible spécifiquement la cystéine du site actif, empêchant la protéase de catalyser l'hydrolyse des liaisons peptidiques .

Mécanisme D'action

The mechanism of action of E-64 involves the covalent attachment of the compound to the active site cysteine of cysteine proteases. This occurs through a nucleophilic attack from the thiol group of the cysteine on the C2 of the epoxide in this compound . This covalent bond formation results in the irreversible inhibition of the protease activity. This compound specifically targets the active site cysteine, preventing the protease from catalyzing the hydrolysis of peptide bonds .

Comparaison Avec Des Composés Similaires

E-64 est unique parmi les inhibiteurs de protéases à cystéine en raison de son mécanisme d'inhibition irréversible et de sa faible toxicité. Des composés similaires comprennent la leupeptine et l'antipaïne, qui sont également des inhibiteurs de protéases à cystéine mais diffèrent par leurs mécanismes d'inhibition et leur spécificité . La leupeptine et l'antipaïne sont des inhibiteurs réversibles et ont une spécificité plus large que this compound . Un autre composé similaire est le CA-074, qui est un inhibiteur puissant de la cathepsine B mais n'inhibe pas d'autres protéases à cystéine aussi efficacement que this compound .

Propriétés

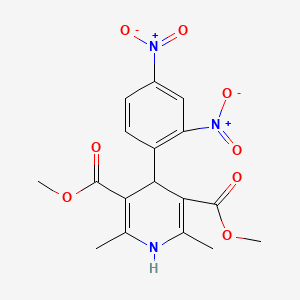

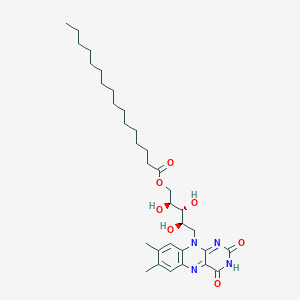

Formule moléculaire |

C15H27N5O5 |

|---|---|

Poids moléculaire |

357.41 g/mol |

Nom IUPAC |

(2R,3R)-3-[[(2S)-1-[4-(diaminomethylideneamino)butylamino]-4-methyl-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid |

InChI |

InChI=1S/C15H27N5O5/c1-8(2)7-9(20-13(22)10-11(25-10)14(23)24)12(21)18-5-3-4-6-19-15(16)17/h8-11H,3-7H2,1-2H3,(H,18,21)(H,20,22)(H,23,24)(H4,16,17,19)/t9-,10+,11+/m0/s1 |

Clé InChI |

LTLYEAJONXGNFG-HBNTYKKESA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCCCCN=C(N)N)NC(=O)[C@H]1[C@@H](O1)C(=O)O |

SMILES canonique |

CC(C)CC(C(=O)NCCCCN=C(N)N)NC(=O)C1C(O1)C(=O)O |

Pictogrammes |

Health Hazard |

Synonymes |

E 64 E-64 L-trans-epoxysuccinyl-leucylamido(4-guanidino)butane N-(N-(L-3-trans-carboxyoxirane-2-carbonyl)-L-leucyl)agmatine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,6R,7R)-7-[(1S)-1,2-dihydroxyethyl]-6-hydroxy-1-(4-hydroxyphenyl)-4,8-dioxaspiro[4.4]nonane-3,9-dione](/img/structure/B1195432.png)

![(2R)-2-[(2S,3S,4S,5R,6S)-6-[(1R)-1-[(2S,7S,8R,9S)-7-Hydroxy-2-[(5S)-5-[(2R,3S,5R)-5-[(3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxyoxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-5-methoxy-4-(5-methoxy-6-methyloxan-2-yl)oxy-3-methyloxan-2-yl]propaneperoxoic acid](/img/structure/B1195439.png)